2-{[3-(3,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
CAS No.: 899913-83-8
Cat. No.: VC11911030
Molecular Formula: C23H22Cl2FN3OS
Molecular Weight: 478.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899913-83-8 |
|---|---|
| Molecular Formula | C23H22Cl2FN3OS |
| Molecular Weight | 478.4 g/mol |
| IUPAC Name | 2-[[2-(3,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
| Standard InChI | InChI=1S/C23H22Cl2FN3OS/c1-14-8-10-23(11-9-14)28-21(15-2-7-18(24)19(25)12-15)22(29-23)31-13-20(30)27-17-5-3-16(26)4-6-17/h2-7,12,14H,8-11,13H2,1H3,(H,27,30) |
| Standard InChI Key | LEXXNLMRBGECQB-UHFFFAOYSA-N |
| SMILES | CC1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C4=CC(=C(C=C4)Cl)Cl |
| Canonical SMILES | CC1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C4=CC(=C(C=C4)Cl)Cl |
Introduction
The compound 2-{[3-(3,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a complex organic molecule featuring a spirocyclic structure with multiple functional groups. This compound belongs to the class of diazaspiro compounds, which are known for their unique ring systems incorporating nitrogen atoms. The presence of a dichlorophenyl group and a fluorophenyl moiety contributes to its potential biological activity and chemical properties.
Synthesis and Preparation
The synthesis of compounds with similar structures typically involves multiple steps, including the formation of the spirocyclic core and the introduction of functional groups. Common reagents and solvents used in such syntheses include sodium hydride, potassium cyanate, dimethyl sulfoxide (DMSO), and dry dimethylformamide (DMF).
Research Findings and Future Directions
Research on diazaspiro compounds is ongoing, focusing on their synthesis, structural modifications, and potential applications in medicine and other fields. The unique structural features of these compounds make them valuable for studying interactions with enzymes and receptors, which could lead to the development of new therapeutic agents.
Data Tables
| Property | Value (Similar Compound) | Source |
|---|---|---|
| Molecular Weight | Approximately 478.4 g/mol | |
| Density | Not Available | - |
| SMILES | Not Available | - |
| InChI | Not Available | - |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume